molecular formula C14H17N2+ B11551485 1,2,5-Trimethyl-4-(phenylamino)pyridinium

1,2,5-Trimethyl-4-(phenylamino)pyridinium

Cat. No.: B11551485
M. Wt: 213.30 g/mol
InChI Key: WWABHEDVYUDLTF-UHFFFAOYSA-O
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Description

1,2,5-Trimethyl-4-(phenylamino)pyridin-1-ium is a heterocyclic aromatic compound that belongs to the pyridinium family This compound is characterized by the presence of a pyridinium ring substituted with three methyl groups and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-trimethyl-4-(phenylamino)pyridin-1-ium typically involves the reaction of 1,2,5-trimethylpyridine with aniline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include potassium permanganate and hydrogen peroxide .

Industrial Production Methods: Industrial production of 1,2,5-trimethyl-4-(phenylamino)pyridin-1-ium may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trimethyl-4-(phenylamino)pyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Scientific Research Applications

1,2,5-Trimethyl-4-(phenylamino)pyridin-1-ium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-4-(phenylamino)pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .

Comparison with Similar Compounds

    1,2,5-Trimethylpyridine: A precursor in the synthesis of 1,2,5-trimethyl-4-(phenylamino)pyridin-1-ium.

    Phenylpyridinium Compounds: Compounds with similar structures but different substituents on the pyridinium ring.

Uniqueness: 1,2,5-Trimethyl-4-(phenylamino)pyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenylamino group on the pyridinium ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17N2+

Molecular Weight

213.30 g/mol

IUPAC Name

1,2,5-trimethyl-N-phenylpyridin-1-ium-4-amine

InChI

InChI=1S/C14H16N2/c1-11-10-16(3)12(2)9-14(11)15-13-7-5-4-6-8-13/h4-10H,1-3H3/p+1

InChI Key

WWABHEDVYUDLTF-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=C(C=[N+]1C)C)NC2=CC=CC=C2

Origin of Product

United States

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